Meta vs. Para Regiochemistry: Sulfonyl Electrophilicity
The 3-chlorophenyl (meta) substitution pattern in CAS 216955-76-9 positions the electron-withdrawing chlorine atom at a distance and orientation from the sulfonyl chloride group that is electronically and sterically distinct from the 4-chlorophenyl (para) isomer (CAS 52147-98-5). In the ethenesulfonamide class of endothelin ETA receptor antagonists, SAR studies demonstrated that substitution position on the phenyl ring dramatically alters receptor subtype selectivity: methyl substitution at the 2-, 4-, and 6-positions produced an ETA/ETB mixed antagonist (6s, IC₅₀ = 2.2 nM for ETA), whereas the unsubstituted or differently substituted phenyl ethenesulfonamides exhibited ETA-selective profiles [1]. Although these data are from downstream sulfonamide derivatives rather than the sulfonyl chloride itself, they establish that the meta-chlorophenyl scaffold serves as a privileged entry point for generating distinct pharmacological profiles that cannot be replicated by para-substituted building blocks.
| Evidence Dimension | Position-dependent electronic modulation of sulfonyl reactivity and downstream biological target engagement |
|---|---|
| Target Compound Data | 3-chlorophenyl substitution (meta); precursor to ETA-selective endothelin antagonist clinical candidate YM-598 (Phase 2, prostate cancer) [2] |
| Comparator Or Baseline | 4-chlorophenyl isomer (CAS 52147-98-5); 2-chlorophenyl isomer; unsubstituted phenyl ethenesulfonyl chloride |
| Quantified Difference | SAR data in ethenesulfonamide class: positional substitution switch converts ETA-selective antagonist into ETA/ETB mixed antagonist (IC₅₀ ETA = 2.2 nM). Direct reactivity difference between meta and para sulfonyl chlorides not quantified in peer-reviewed literature. |
| Conditions | Endothelin receptor binding assay; cloned human ETA and ETB receptors; ethenesulfonamide derivative series (Harada et al., 2007) |
Why This Matters
Procurement of the meta-chlorophenyl isomer is essential for medicinal chemistry programs targeting ETA receptor antagonism, where the 3-chloro substituent has been pharmacologically validated in the clinical candidate YM-598.
- [1] Harada, H., Kazami, J., Watanuki, S., Tsuzuki, R., Sudoh, K., Fujimori, A., Tokunaga, T., Tanaka, A., Tsukamoto, S., Yanagisawa, I. (2007). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1593–1603. View Source
- [2] DrugMap / IDRB Lab. Drug Information: YM-598. Indication: Prostate cancer; Phase 2. Drug ID D0XR7C. Retrieved from https://idrblab.net View Source
